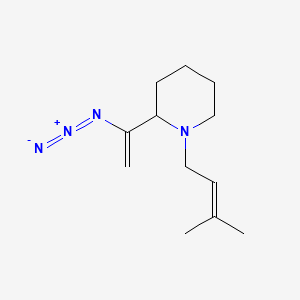
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone is an organic compound belonging to the fluoranthene family. Fluoranthenes are polycyclic aromatic hydrocarbons characterized by their fused ring structures. This particular compound is notable for its unique structural features, which include a dihydrofluoranthene core with a methyl group and a ketone functional group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone typically involves the following steps:
Cyclization Reaction: Starting from a suitable precursor, a cyclization reaction is carried out to form the fluoranthene core. This can be achieved using Friedel-Crafts acylation or other cyclization techniques.
Reduction: The resulting fluoranthene derivative is then subjected to reduction conditions to introduce the dihydro functionality. Common reducing agents include sodium borohydride or lithium aluminum hydride.
Oxidation: Finally, the ketone functional group is introduced through oxidation reactions. This can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. Key considerations include optimizing reaction conditions, ensuring high yields, and minimizing by-products. Catalysts and solvents are selected to enhance reaction efficiency and selectivity.
Analyse Des Réactions Chimiques
Types of Reactions
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce new substituents onto the aromatic ring.
Addition: Addition reactions can occur at the double bonds present in the dihydrofluoranthene core.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, or electrophiles.
Addition: Hydrogen gas with a metal catalyst, or other addition reagents.
Major Products
Oxidation: Formation of carboxylic acids, alcohols, or other oxidized derivatives.
Reduction: Formation of alcohols or fully reduced hydrocarbons.
Substitution: Introduction of halogens, alkyl groups, or other substituents.
Addition: Formation of saturated or partially saturated derivatives.
Applications De Recherche Scientifique
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone has various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex polycyclic aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone involves its interaction with molecular targets and pathways. The compound can bind to specific receptors or enzymes, modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fluoranthene: A parent compound with a similar polycyclic aromatic structure but lacking the dihydro and methyl modifications.
1,2-Dihydrofluoranthene: A related compound with a dihydro modification but different substitution pattern.
2-Methylfluoranthene: A compound with a methyl group but lacking the dihydro and ketone functionalities.
Uniqueness
1,10b-Dihydro-2-methyl-3(2H)-fluoranthenone is unique due to its specific combination of structural features, including the dihydrofluoranthene core, methyl group, and ketone functional group. These modifications confer distinct chemical and biological properties, making it valuable for various research and industrial applications.
Propriétés
Formule moléculaire |
C17H14O |
|---|---|
Poids moléculaire |
234.29 g/mol |
Nom IUPAC |
2-methyl-2,10b-dihydro-1H-fluoranthen-3-one |
InChI |
InChI=1S/C17H14O/c1-10-9-15-12-6-3-2-5-11(12)13-7-4-8-14(16(13)15)17(10)18/h2-8,10,15H,9H2,1H3 |
Clé InChI |
ZTIXUHYXURZUDC-UHFFFAOYSA-N |
SMILES canonique |
CC1CC2C3=CC=CC=C3C4=C2C(=CC=C4)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


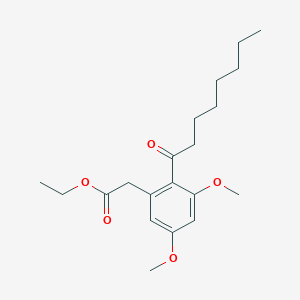
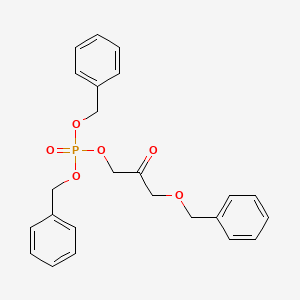
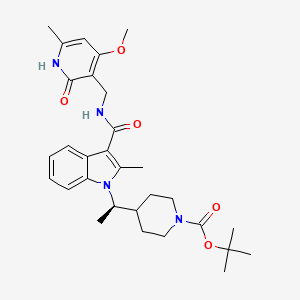
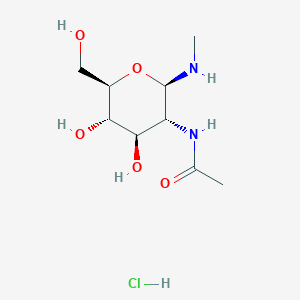
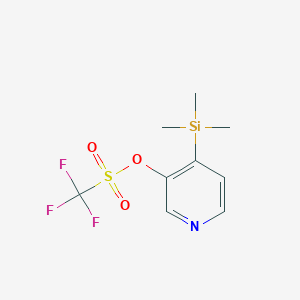
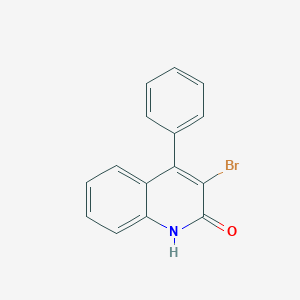
![N'-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-N,N-dimethylmethanimidamide](/img/structure/B11829793.png)
![(1R,6R)-7-Methyl-3-tosyl-3-azabicyclo[4.1.0]heptane-1-carbaldehyde](/img/structure/B11829794.png)


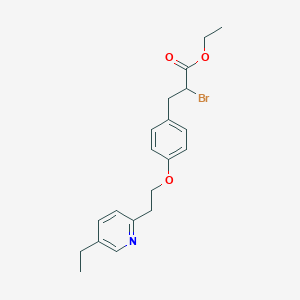
![2-((3R,11S,17S,20S,25aS)-20-((1H-indol-3-yl)methyl)-11-(4-aminobutyl)-3-carbamoyl-1,9,12,15,18,21-hexaoxodocosahydro-7H-pyrrolo[2,1-g][1,2]dithia[5,8,11,14,17,20]hexaazacyclotricosin-17-yl)acetic acid](/img/structure/B11829816.png)
